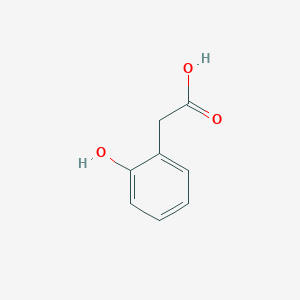

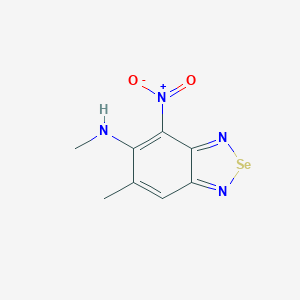

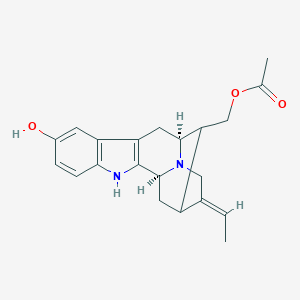

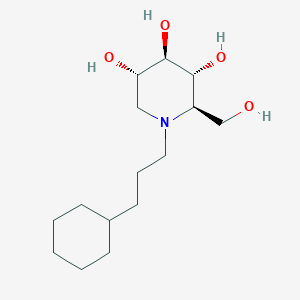

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol

Descripción general

Descripción

Synthesis Analysis

The synthesis of homochiral piperidines, which are structurally related to the compound , involves starting from readily available carbohydrate lactones. For example, trihydroxypipecolic acid analogues and branched iminosugars are synthesized from d-ribose, indicating a method that might be applicable to the synthesis of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (Simone et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine compounds have been studied using X-ray diffraction analysis. For instance, the structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate shows hydrogen bonding and C-H…π interactions, important aspects likely relevant to the compound (Khan et al., 2013).

Chemical Reactions and Properties

Reactions involving related piperidine structures, such as carbonyl ene and Prins cyclisations, are key to understanding the chemical behavior of (2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. These reactions can influence the final stereochemistry of the piperidine ring (Cariou et al., 2006).

Physical Properties Analysis

Spectroscopic studies, including FTIR, FT-Raman, and UV, of similar compounds provide insights into the physical properties of the molecule . For example, the study of a hydroxymethyl piperidine derivative using these techniques offers a way to understand the vibrational modes and potential energy distributions of such molecules (Paulraj & Muthu, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies involving similar piperidine derivatives. For example, the synthesis and properties of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines indicate how substituents on the piperidine ring affect its chemical behavior (Walsh et al., 1989).

Aplicaciones Científicas De Investigación

Nature Active Components and Pharmacological Applications

(2R,3R,4R,5S)-2-(hydroxymethyl) piperidine-3,4,5-triol, also known as 1-deoxynojirimycin (1-DNJ), is a polyhydroxylated piperidine alkaloid found naturally in mulberry resources such as leaves, stems, roots, and silkworm larvae. Originally discovered as an antibiotic in Streptomyces, it has been identified for its potential in treating diabetes and obesity-related disorders due to its ability to inhibit intestinal alpha glucosidase and suppress postprandial hyperglycemia. Additionally, 1-DNJ and its derivatives have shown anti-hyperglycemic, anti-virus, and anti-tumor functions, with ongoing research exploring its pharmacokinetics and bioactivities (Tingting Tong et al., 2018).

Synthesis and Biological Evaluation

The synthesis of branched iminosugars, including (2R,3R,4R,5S)-2-(hydroxymethyl) piperidine-3,4,5-triol, has been explored, revealing its role as a specific inhibitor of α-D-glucosidase from Bacillus Stearothermophilus. This synthesis, derived from carbohydrate lactones, provides an accessible route to these iminosugars, which are important for their biological activities, particularly in glycosidase inhibition (M. Simone et al., 2012).

Spectroscopic Characterization

In-depth spectroscopic studies have been conducted on variants of this compound, such as (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. These studies involve FT-IR, FT-Raman, and UV-Vis techniques, providing valuable insights into the structural and spectroscopic properties of these compounds. Such analyses are crucial for understanding the molecular interactions and stability of these substances (E. Isac paulraj & S. Muthu, 2013).

Glycogen Phosphorylase Inhibition

Research has also been conducted on the inhibitory effects of iminosugars, including variants of this compound, on liver glycogen phosphorylase. This enzyme plays a crucial role in glucose metabolism, and its inhibition is a potential therapeutic target for diabetes management. The study highlights the importance of specific stereochemical configurations for achieving effective inhibition at submicromolar concentrations (P. Jakobsen et al., 2001).

Propiedades

IUPAC Name |

(2R,3R,4R,5S)-1-(3-cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4/c17-10-12-14(19)15(20)13(18)9-16(12)8-4-7-11-5-2-1-3-6-11/h11-15,17-20H,1-10H2/t12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOKCSPMSBLULX-LXTVHRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928083 | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclohexylpropyl Deoxynojirimycin | |

CAS RN |

133342-48-0 | |

| Record name | 3,4,5-Piperidinetriol, 1-(3-cyclohexylpropyl)-2-(hydroxymethyl)-, (2R-(2alpha,3beta,4alpha,5beta))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133342480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)